molecular formula C17H26N2O4 B583969 Perindoprilat Lactam A CAS No. 129970-99-6

Perindoprilat Lactam A

Cat. No. B583969
CAS RN: 129970-99-6
M. Wt: 322.405
InChI Key: GBVXUKWRYVJUFG-PEDHHIEDSA-N
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Description

Perindoprilat Lactam A, also known as Perindopril EP Impurity C, is the active metabolite of Perindopril in plasma and urine .


Synthesis Analysis

Perindopril, the prodrug of Perindoprilat Lactam A, is an antihypertensive that belongs to the category of angiotensin-converting enzyme inhibitors (ACE inhibitors). It has been described using various analytical methods such as TLC, RP-HPLC, GC, Mass, and UV methods . The synthesis of β-Lactams, which Perindoprilat Lactam A is a part of, has been extensively reviewed .


Molecular Structure Analysis

The molecular formula of Perindoprilat Lactam A is C17H26N2O4. Its average mass is 322.399 Da and its monoisotopic mass is 322.189270 Da .


Chemical Reactions Analysis

Perindoprilat Lactam A has been studied in the context of its determination in human plasma or whole blood by hyphenated ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) .


Physical And Chemical Properties Analysis

Perindoprilat Lactam A has a molecular weight of 322.4 g/mol. Its XLogP3-AA is 2.2, which is a measure of its lipophilicity . It has a melting point of >115°C and a predicted boiling point of 560.3±50.0 °C. Its predicted density is 1.25±0.1 g/cm3 .

Scientific Research Applications

  • Antibacterial Activity : Perindopril stereoisomers, including perindoprilat, have been studied for their potential to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This research suggests the possibility of using such compounds in combating antibiotic-resistant infections (Brem et al., 2015).

  • Metabolism and Biotransformation : Studies on the biotransformation of perindopril to cyclized lactam metabolites in rats indicate the metabolic pathways of this compound. This research is crucial in understanding how perindopril is processed in the body (Drummer, Kourtis & Iakovidis, 1988).

  • Angiotensin-Converting Enzyme (ACE) Inhibition : Perindopril and its derivatives have been extensively studied for their ACE inhibitory activities, which are crucial for their therapeutic application in hypertension and cardiac disorders (Klutchko et al., 1981).

  • Antidepressant Properties : Research has explored the antidepressant-like activities of perindopril and its metabolites, suggesting their potential use in treating depressive symptoms (Martin et al., 1990).

  • Pharmacokinetics and Clinical Pharmacology : Studies have detailed the pharmacokinetics of perindopril, including its absorption, metabolism, and excretion. This information is vital for its clinical application in treating hypertension and heart failure (Macfadyen, Lees & Reid, 1990).

  • Comparative Metabolism Across Species : Investigations into the metabolism of perindopril across different species, including humans, have been conducted to understand interspecies variations in drug processing (Grislain et al., 1990).

Mechanism of Action

Target of Action

Perindoprilat Lactam A, the active metabolite of Perindopril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The main route of biotransformation in all species is the hydrolysis of the carboxylic ethyl ester side-chain, with the formation of perindoprilat, the active metabolite . A minor route of biotransformation leads to the acyl glucuronides of perindopril and perindoprilat . Internal dehydration of perindopril and perindoprilat into cyclic lactam structures occurs .

Pharmacokinetics

Perindopril is rapidly metabolized in the liver to perindoprilat, its active metabolite, following oral administration . Approximately 70% of the active metabolite is cleared by the kidneys . The other major metabolite of perindopril is an inactive glucuronide .

Result of Action

The inhibition of ACE leads to decreased levels of ATII, resulting in vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduction of blood pressure .

Action Environment

The efficacy of Perindoprilat Lactam A can be influenced by various environmental factors such as the patient’s renal function, liver function, and age . For instance, ageing is associated with increased serum perindoprilat concentrations, probably caused by a combination of enhanced conversion to the active metabolite and diminished renal clearance .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

There is ongoing research into the quantification of Perindopril and its active metabolite Perindoprilat in breast milk and corresponding maternal and infant plasma concentrations . This could potentially inform clinical practice and provide new insights into the use of Perindopril and Perindoprilat Lactam A.

properties

IUPAC Name

(2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVXUKWRYVJUFG-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156275
Record name Perindoprilat lactam A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129970-99-6
Record name Perindoprilat lactam A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindoprilat lactam A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERINDOPRILAT LACTAM A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3136GP4Z5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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